molecular formula C8H11NO3S B13486020 2-[(Propan-2-yloxy)methyl]-1,3-thiazole-4-carboxylic acid

2-[(Propan-2-yloxy)methyl]-1,3-thiazole-4-carboxylic acid

Cat. No.: B13486020
M. Wt: 201.25 g/mol
InChI Key: ODOLDRAHEFOCRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Propan-2-yloxy)methyl]-1,3-thiazole-4-carboxylic acid is an organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a thiazole ring substituted with a carboxylic acid group and an isopropyl ether moiety. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Propan-2-yloxy)methyl]-1,3-thiazole-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of 2-bromo-1-(propan-2-yloxy)ethane with thioamide under basic conditions to form the thiazole ring. The reaction is typically carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The resulting intermediate is then subjected to oxidation using an oxidizing agent like potassium permanganate or hydrogen peroxide to introduce the carboxylic acid group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including temperature control, solvent selection, and purification techniques like crystallization or chromatography to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions

2-[(Propan-2-yloxy)methyl]-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the carboxylic acid group to an alcohol can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3).

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, where electrophiles like halogens or nitro groups replace hydrogen atoms on the ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, borane.

    Electrophiles: Halogens (e.g., bromine, chlorine), nitro groups.

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols.

    Substitution Products: Halogenated or nitro-substituted thiazoles.

Scientific Research Applications

2-[(Propan-2-yloxy)methyl]-1,3-thiazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[(Propan-2-yloxy)methyl]-1,3-thiazole-4-carboxylic acid depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes, receptors, and nucleic acids. The thiazole ring can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which contribute to its binding affinity and specificity. The carboxylic acid group can also form ionic interactions with positively charged residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    2-Methylthiazole-4-carboxylic acid: Lacks the isopropyl ether moiety but shares the thiazole and carboxylic acid functionalities.

    2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid: Contains a methoxy group instead of the isopropyl ether group.

    2-(Ethoxymethyl)-1,3-thiazole-4-carboxylic acid: Contains an ethoxy group instead of the isopropyl ether group.

Uniqueness

2-[(Propan-2-yloxy)methyl]-1,3-thiazole-4-carboxylic acid is unique due to the presence of the isopropyl ether moiety, which can influence its physicochemical properties, such as solubility and lipophilicity. This structural feature may also affect its biological activity and selectivity compared to other similar compounds.

Properties

Molecular Formula

C8H11NO3S

Molecular Weight

201.25 g/mol

IUPAC Name

2-(propan-2-yloxymethyl)-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C8H11NO3S/c1-5(2)12-3-7-9-6(4-13-7)8(10)11/h4-5H,3H2,1-2H3,(H,10,11)

InChI Key

ODOLDRAHEFOCRP-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCC1=NC(=CS1)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.